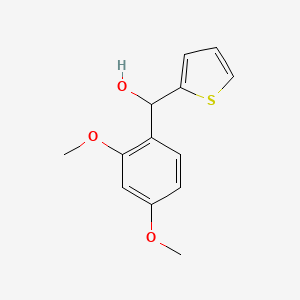
(2,4-Dimethoxyphenyl)(thiophen-2-yl)methanol
Cat. No. B7872066
M. Wt: 250.32 g/mol
InChI Key: PCHQWJJRPDSLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09422261B2
Procedure details


1.6 M solution of n-butyllithium in hexane (9.5 ml; 15.2 mmol; 1.1 eq) is added dropwise to a solution of compound (7) (3 g; 13.8 mmol; 1.0 eq) in 90 ml of anhydrous THF cooled to −78° C. The solution is stirred for 1 hour at −78° C. and then 2-formylthiophene (4.7 ml; 49.5 mmol; 3.6 eq) is added dropwise. The solution is stirred for 3 hours at 78° C., then for 15 hours at room temperature, and then 150 ml of water is added. After extraction with ethyl acetate (2×150 ml), the organic phases are combined, dried over MgSO4 and concentrated under reduced pressure. The oil obtained is purified by chromatography on silica gel (eluent: cyclohexane/ethyl acetate: 10:0 to 8:2) to lead to a mixture of compound (8) and thiophene-2-methanol (3.3 g; 85% by mass of compound (8); 87%) obtained as a yellow oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
compound ( 7 )
Quantity
3 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH3:6]CCCCC.[CH:12]([C:14]1[S:15][CH:16]=[CH:17][CH:18]=1)=[O:13].[OH2:19].C1[CH2:24][O:23][CH2:22][CH2:21]1>>[CH3:6][O:19][C:1]1[CH:21]=[C:22]([O:23][CH3:24])[CH:4]=[CH:3][C:2]=1[CH:12]([C:14]1[S:15][CH:16]=[CH:17][CH:18]=1)[OH:13]
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
9.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
[Compound]
|
Name
|
compound ( 7 )
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
4.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=1SC=CC1
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution is stirred for 1 hour at −78° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The solution is stirred for 3 hours at 78° C.
|
|
Duration
|
3 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
for 15 hours at room temperature
|
|
Duration
|
15 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After extraction with ethyl acetate (2×150 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by chromatography on silica gel (eluent: cyclohexane/ethyl acetate: 10:0 to 8:2)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to lead to a mixture of compound (8) and thiophene-2-methanol (3.3 g; 85% by mass of compound (8); 87%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained as a yellow oil
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=C(C=CC(=C1)OC)C(O)C=1SC=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
